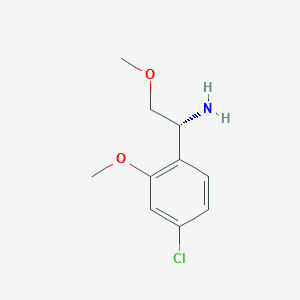
(R)-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine is a chiral compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxy group, and an ethanamine moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-chloro-2-methoxybenzoic acid.
Reduction: Formation of 2-methoxyethanamine.
Substitution: Formation of 4-azido-2-methoxyphenyl-2-methoxyethanamine.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-Chloro-2-methoxyphenyl)-2-ethanolamine: Similar structure but with an ethanolamine moiety.
®-1-(4-Chloro-2-methoxyphenyl)-2-methoxypropylamine: Similar structure but with a propylamine moiety.
®-1-(4-Chloro-2-methoxyphenyl)-2-methoxybutylamine: Similar structure but with a butylamine moiety.
Uniqueness
®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine is unique due to its specific combination of functional groups and chiral center. This uniqueness allows for specific interactions and reactivity that may not be observed in similar compounds.
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
(1R)-1-(4-chloro-2-methoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14ClNO2/c1-13-6-9(12)8-4-3-7(11)5-10(8)14-2/h3-5,9H,6,12H2,1-2H3/t9-/m0/s1 |
Clé InChI |
HNFKRXSRPSLDHB-VIFPVBQESA-N |
SMILES isomérique |
COC[C@@H](C1=C(C=C(C=C1)Cl)OC)N |
SMILES canonique |
COCC(C1=C(C=C(C=C1)Cl)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


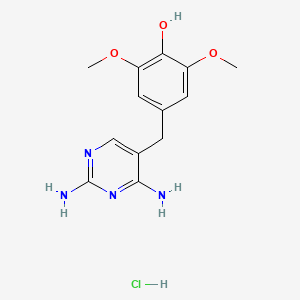
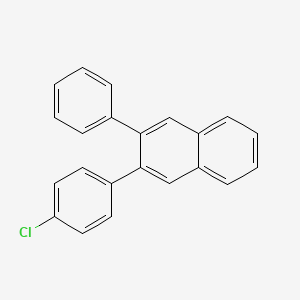
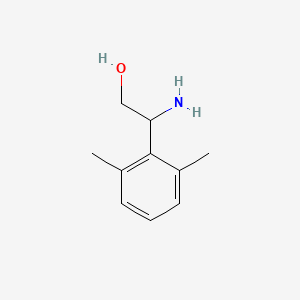

![6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B12966537.png)
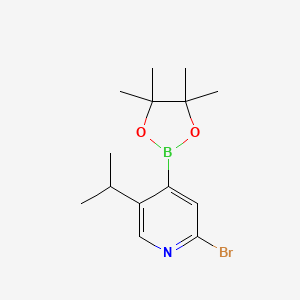
![5-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12966545.png)
![4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane](/img/structure/B12966553.png)
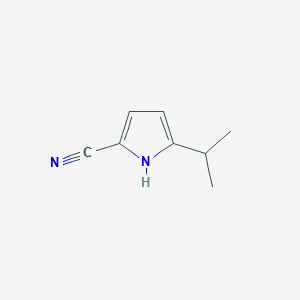
![(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12966567.png)
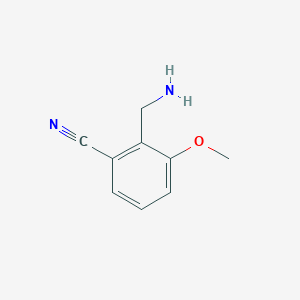
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B12966581.png)
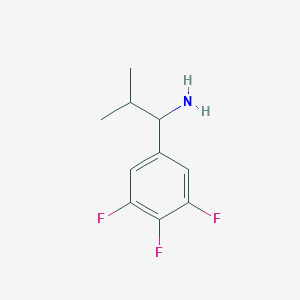
![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
